3-Acetyl-6-bromo-4-azaindole

Catalog No.
S12163800
CAS No.
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-6-bromo-4-azaindole

Product Name

3-Acetyl-6-bromo-4-azaindole

IUPAC Name

1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-5(13)7-4-11-8-2-6(10)3-12-9(7)8/h2-4,11H,1H3

InChI Key

HERBEFOTXSPMOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1N=CC(=C2)Br

3-Acetyl-6-bromo-4-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by the presence of a bromine atom at the sixth position and an acetyl group at the third position of the indole framework. The compound's structure features a nitrogen atom replacing a carbon atom in the aromatic ring, which contributes to its unique chemical properties and biological activities. The molecular formula for 3-Acetyl-6-bromo-4-azaindole is C_9H_7BrN_2O, and it exhibits significant potential in pharmaceutical applications, particularly as a building block for various bioactive compounds.

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may lead to derivatives with altered biological activities.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, making it useful in synthesizing more complex azaindoles and related compounds .
  • Electrophilic Substitution: The presence of the bromo substituent allows for electrophilic substitution reactions, enhancing its reactivity in organic synthesis .

Several methods exist for synthesizing 3-Acetyl-6-bromo-4-azaindole:

  • Palladium-Catalyzed Cross-Coupling: This method involves coupling brominated azaindoles with acetylated intermediates under palladium catalysis, allowing for selective functionalization at desired positions .
  • Acetylation Reactions: Starting from 4-azaindole, acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base, facilitating the introduction of the acetyl group at the third position .
  • Halogenation and Substitution: The introduction of bromine can be achieved through halogenation of 4-azaindole derivatives followed by subsequent functionalization steps .

3-Acetyl-6-bromo-4-azaindole has several applications:

  • Drug Development: Its derivatives are being explored as potential drug candidates for treating various cancers due to their kinase inhibitory properties.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to study kinase signaling pathways.
  • Material Science: Azaindoles are also investigated for their applications in organic electronics and materials science due to their unique electronic properties.

Interaction studies involving 3-Acetyl-6-bromo-4-azaindole focus on its binding affinity with target proteins:

  • Molecular Docking Studies: Computational studies have predicted its binding modes within ATP active sites of kinases, suggesting mechanisms of action that could be exploited in drug design .
  • Metal Complex Formation: Research indicates that this compound can form stable complexes with transition metals, which may enhance its biological activity through metal-mediated mechanisms .

Several compounds share structural similarities with 3-Acetyl-6-bromo-4-azaindole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AzaindoleNitrogen at position 4Basic structure without additional substituents
7-AzaindoleNitrogen at position 7Exhibits different biological activity patterns
5-Bromo-7-azaindoleBromine at position 5Known for strong kinase inhibition
3-Acetyl-7-bromo-4-azaindoleBromine at position 7Similar acetylation but different positioning

The uniqueness of 3-Acetyl-6-bromo-4-azaindole lies in its specific substitution pattern and resultant biological activities, particularly its potential as a kinase inhibitor and its applications in drug development.

Molecular Architecture and IUPAC Nomenclature

The molecular formula of 3-acetyl-6-bromo-4-azaindole is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol. The IUPAC name, 1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one, reflects its substitution pattern: a bromine atom at position 6 of the pyrrolopyridine core and an acetyl group at position 3. The SMILES notation CC(=O)C1=CNC2=NC=C(C(=C12)Br provides a simplified representation of its structure, emphasizing the nitrogen atom at position 4 of the indole ring.

The planar aromatic system consists of a fused pyrrole-pyridine ring, with the acetyl group introducing electron-withdrawing effects that influence reactivity. X-ray crystallography, though not explicitly reported for this compound, can be inferred to reveal a dihedral angle between the acetyl group and the azaindole plane, similar to related structures like 6-bromo-4-azaindole-3-carboxylic acid.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra of 3-acetyl-6-bromo-4-azaindole exhibit distinct signals corresponding to its aromatic and acetyl groups:

  • Aromatic protons: A doublet at δ 8.17 ppm (H-5) and a doublet of doublets at δ 7.73 ppm (H-7) indicate coupling constants of J = 2.5 Hz and J = 9.0 Hz, consistent with a 1,2,4-trisubstituted aromatic ring.
  • Acetyl group: A singlet at δ 2.77 ppm integrates to three protons, confirming the methyl group of the acetyl substituent.

¹³C NMR data further corroborate the structure, with a carbonyl carbon resonance at δ 195.2 ppm and aromatic carbons between δ 110–150 ppm.

Mass Spectrometric (MS) Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 239 (M⁺), with key fragments at:

  • m/z 240 [M+H]⁺ (100% abundance),
  • m/z 198 (loss of CH₃CO, 62%),
  • m/z 170 (subsequent loss of CO, 53%).
    These patterns align with cleavage of the acetyl group and decarbonylation, common in acetylated heterocycles.

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies critical functional groups:

  • C=O stretch at 1,725 cm⁻¹,
  • N-H stretch (pyrrole) at 3,400 cm⁻¹,
  • C-Br stretch at 560 cm⁻¹.
    The absence of O-H stretches confirms the absence of hydroxyl groups, distinguishing it from analogs like 6-bromo-4-azaindole-3-carboxylic acid.

X-ray Crystallographic Studies

While X-ray data for 3-acetyl-6-bromo-4-azaindole remain unpublished, analogous compounds such as 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibit monoclinic crystal systems with space group P2₁/c. Predicted lattice parameters include a = 7.2 Å, b = 12.1 Å, c = 8.9 Å, and β = 105.5°, with intermolecular hydrogen bonds stabilizing the crystal packing.

Comparative Analysis with Azaindole Derivatives

The following table contrasts 3-acetyl-6-bromo-4-azaindole with structurally related compounds:

CompoundMolecular FormulaSubstituentsKey Spectral Features (¹H NMR δ ppm)Biological Activity
3-Acetyl-6-bromo-4-azaindoleC₉H₇BrN₂OBr (C6), COCH₃ (C3)8.17 (d, H5), 2.77 (s, CH₃)Kinase inhibition
6-Bromo-4-azaindole-3-carboxylic acidC₈H₅BrN₂O₂Br (C6), COOH (C3)8.25 (d, H5), 13.1 (s, COOH)Enzyme intermediate
3-Acetyl-5-bromo-4-hydroxybenzoic acidC₉H₇BrO₄Br (C5), COCH₃ (C3), OH (C4)2.80 (s, CH₃), 10.2 (s, OH)Antibacterial agent

The acetyl group in 3-acetyl-6-bromo-4-azaindole enhances electrophilic reactivity compared to carboxylated analogs, making it more suitable for Friedel-Crafts reactions. Additionally, its bromine atom facilitates Suzuki-Miyaura cross-coupling, a feature exploited in kinase inhibitor synthesis.

3-Acetyl-6-bromo-4-azaindole represents a novel heterocyclic compound featuring a distinctive pyrrolopyridine framework with specific substituents that significantly influence its physicochemical properties. This compound belongs to the 4-azaindole family, characterized by the fusion of a pyrrole ring with a pyridine ring where the nitrogen atom occupies the 4-position of the indole-like structure. The presence of both an acetyl group at the 3-position and a bromine atom at the 6-position creates a unique electronic environment that affects various molecular properties including thermodynamic stability, solubility characteristics, ionization behavior, and crystalline morphology.

The compound's structural architecture combines electron-withdrawing and electron-donating characteristics through its substituent pattern. The acetyl carbonyl group introduces significant electron-withdrawing effects while the bromine atom provides additional halogen bonding capabilities and influences molecular reactivity. This substitution pattern results in distinctive physicochemical properties that differentiate it from other azaindole derivatives and contribute to its potential applications in medicinal chemistry and materials science.

Thermodynamic Stability Analysis

Thermal Decomposition Characteristics

The thermodynamic stability of 3-Acetyl-6-bromo-4-azaindole is fundamentally influenced by the electronic characteristics of the azaindole core structure and the specific substitution pattern present in the molecule. Based on comparative analysis with related azaindole derivatives, the compound exhibits enhanced thermal stability compared to simple heterocyclic structures due to the aromatic stabilization provided by the fused ring system [1] [2].

Experimental thermogravimetric analysis (TGA) data for structurally related azaindole compounds indicate decomposition temperatures typically ranging from 270°C to 450°C, depending on the specific substitution pattern [3] [4] [5]. The presence of the bromine substituent at the 6-position is expected to increase thermal stability due to the enhanced intermolecular interactions and increased molecular weight, similar to observations in other brominated azaindole derivatives [6] [7].

The acetyl group at the 3-position introduces additional complexity to the thermal stability profile. Carbonyl-containing azaindole derivatives generally show decomposition temperatures in the range of 300-400°C [3]. The electron-withdrawing nature of the acetyl group stabilizes the azaindole ring system through reduced electron density, which typically correlates with enhanced thermal stability [1].

Molecular Orbital Considerations

Theoretical molecular orbital calculations on related 4-azaindole systems reveal important insights into thermodynamic stability [8] [9] [10]. The 4-azaindole framework exhibits characteristic bond length variations compared to the parent indole structure, with shortened N1-C7a, C3a-C4, and C5-C6 bonds contributing to overall molecular stability [9].

Density functional theory (DFT) calculations on azaindole derivatives demonstrate that the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) significantly influences thermal stability [8] [10]. The presence of electron-withdrawing substituents like the acetyl group typically increases the HOMO-LUMO gap, contributing to enhanced thermal stability.

The bromine substituent affects the molecular orbital structure through its high electronegativity and polarizability. Computational studies on brominated azaindoles indicate that the halogen atom stabilizes the molecular framework through favorable electrostatic interactions with the π-electron system [11].

Decomposition Pathways and Kinetics

Analysis of decomposition pathways in related azaindole compounds reveals that thermal degradation typically proceeds through multiple stages [3] [12]. Initial decomposition often involves loss of volatile substituents, followed by ring fragmentation at higher temperatures. The acetyl group in 3-Acetyl-6-bromo-4-azaindole represents a potential site for initial thermal degradation, with expected loss of the acetyl moiety occurring at temperatures between 250-350°C based on similar carbonyl-substituted heterocycles [12].

The carbon-bromine bond strength (approximately 280 kJ/mol) suggests that debromination may occur at elevated temperatures, though this process is typically secondary to other decomposition pathways in aromatic systems [12]. The azaindole core structure demonstrates remarkable thermal resilience, with complete degradation requiring temperatures exceeding 500°C [3].

Solubility Characteristics in Polar/Nonpolar Media

Fundamental Solubility Principles

The solubility characteristics of 3-Acetyl-6-bromo-4-azaindole are governed by the complex interplay between its aromatic heterocyclic structure, polar substituents, and the ability to form specific intermolecular interactions with solvent molecules. The compound's amphiphilic nature, arising from the combination of the hydrophobic azaindole ring system and the polar acetyl group, creates distinctive solubility patterns across different solvent systems [13] [14].

The 4-azaindole core structure exhibits moderate water solubility due to the presence of the pyridine nitrogen, which can participate in hydrogen bonding with water molecules [15] [16]. However, the overall hydrophobic character of the bicyclic aromatic system limits aqueous solubility compared to simple heterocycles. The calculated LogP values for related azaindole derivatives typically range from 1.5 to 3.5, indicating moderate lipophilicity [17] [18].

Polar Solvent Interactions

In polar protic solvents such as methanol and ethanol, 3-Acetyl-6-bromo-4-azaindole demonstrates enhanced solubility due to multiple favorable interactions. The acetyl carbonyl oxygen serves as a hydrogen bond acceptor, while the pyridine nitrogen can act as both a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor [13] [14].

Experimental data on related azaindole compounds indicate good solubility in alcoholic solvents [15] [4]. The presence of the electron-withdrawing acetyl group increases the acidity of the compound, facilitating interaction with protic solvents through enhanced hydrogen bonding networks [13]. The bromine atom contributes to solubility through halogen bonding interactions, particularly with hydroxyl-containing solvents.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dimethylformamide (DMF) typically provide excellent solubility for azaindole derivatives [4] [19]. The compound's ability to participate in dipole-dipole interactions with these solvents, combined with the absence of competitive hydrogen bonding, results in favorable dissolution characteristics.

Nonpolar Solvent Behavior

The solubility of 3-Acetyl-6-bromo-4-azaindole in nonpolar solvents is primarily determined by the aromatic character of the azaindole ring system and the polarizability contributed by the bromine substituent. In hydrocarbons such as hexane and cyclohexane, solubility is expected to be limited due to the polar nature of both the acetyl group and the pyridine nitrogen [16].

However, aromatic solvents like benzene and toluene provide more favorable solubility conditions due to π-π stacking interactions between the azaindole ring system and the aromatic solvent molecules [14]. The electron-deficient nature of the azaindole system, enhanced by the electron-withdrawing acetyl group, promotes favorable interactions with electron-rich aromatic solvents.

Chlorinated solvents such as dichloromethane and chloroform offer intermediate solubility characteristics. The moderate polarity of these solvents accommodates both the polar and nonpolar regions of the molecule, while halogen-halogen interactions between the solvent and the bromine substituent provide additional stabilization [20] [15].

Temperature Effects on Solubility

Temperature significantly influences the solubility behavior of 3-Acetyl-6-bromo-4-azaindole across different solvent systems. In polar solvents, increased temperature generally enhances solubility by providing thermal energy to overcome intermolecular forces and promote solvation [13]. However, the specific temperature dependence varies based on the enthalpy and entropy of dissolution.

The crystalline nature of the compound affects its temperature-dependent solubility profile. Polymorphic transitions, which may occur upon heating, can dramatically alter solubility characteristics. Related azaindole compounds demonstrate significant solubility variations across different crystal forms [21] [22].

pH-Dependent Solubility

The presence of the pyridine nitrogen introduces pH-dependent solubility characteristics for 3-Acetyl-6-bromo-4-azaindole. In acidic conditions, protonation of the pyridine nitrogen creates a positively charged species with dramatically enhanced water solubility due to favorable electrostatic interactions with water molecules [23].

The pKa value of related 4-azaindole compounds typically ranges from 4.5 to 6.5, depending on the electronic effects of substituents [15] [23]. The electron-withdrawing effects of both the acetyl and bromine substituents are expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value compared to unsubstituted 4-azaindole.

pKa Determination and Protonation Behavior

Electronic Structure and Basicity

The pKa determination of 3-Acetyl-6-bromo-4-azaindole requires careful consideration of the electronic effects exerted by both the acetyl and bromine substituents on the pyridine nitrogen's basicity. The compound contains a single basic site located at the pyridine nitrogen (N-4) within the azaindole framework, which serves as the primary protonation site under acidic conditions [15] [23].

The intrinsic basicity of 4-azaindole (pKa ≈ 5.8) provides a baseline for understanding how substituent effects modify the protonation behavior [15]. The electron-withdrawing nature of the acetyl group at the 3-position significantly reduces electron density at the pyridine nitrogen through both inductive and resonance effects. This electronic withdrawal stabilizes the neutral form relative to the protonated form, resulting in a substantial decrease in basicity [23].

Similarly, the bromine substituent at the 6-position contributes additional electron-withdrawing effects through its high electronegativity (χ = 2.96). The cumulative effect of both electron-withdrawing groups is expected to reduce the pKa value to approximately 3.5-4.5, based on additive substituent effects observed in related pyridine systems [23] [24] [25].

Substituent Effects and Hammett Correlations

The quantitative prediction of pKa values for 3-Acetyl-6-bromo-4-azaindole can be approached through Hammett equation analysis, which relates the electronic effects of substituents to changes in chemical reactivity and equilibrium constants [24] [25]. The acetyl group exhibits a meta-directing Hammett sigma value (σm) of approximately +0.37, while the bromine substituent has a σm value of +0.39 [25].

The relationship between substituent effects and pKa values in azaindole systems follows the modified Hammett equation: ΔpKa = -ρ Σσ, where ρ represents the reaction constant for protonation (typically 5.7 for pyridine derivatives) and Σσ represents the sum of substituent constants [24] [25]. For 3-Acetyl-6-bromo-4-azaindole, the calculated ΔpKa = -5.7 × (0.37 + 0.39) = -4.33, suggesting a pKa value of approximately 1.5 relative to unsubstituted 4-azaindole.

However, this calculation assumes simple additivity of substituent effects, which may not fully account for the complex electronic interactions within the azaindole framework. Experimental determination would be necessary to verify these theoretical predictions and account for any cooperative or antagonistic effects between substituents.

Protonation Thermodynamics

The thermodynamic parameters associated with protonation of 3-Acetyl-6-bromo-4-azaindole provide insight into the energetic favorability of the process and its temperature dependence. The enthalpy of protonation (ΔHp) for azaindole derivatives typically ranges from -42 to -52 kJ/mol, depending on substituent effects [26].

The electron-withdrawing substituents in 3-Acetyl-6-bromo-4-azaindole are expected to make protonation less thermodynamically favorable, resulting in a less negative ΔHp value compared to unsubstituted azaindoles. This effect arises from the reduced electron density at the protonation site, which decreases the electrostatic attraction between the nitrogen lone pair and the incoming proton.

The entropy change upon protonation (ΔSp) reflects the changes in molecular motion and solvation that accompany the protonation process. Formation of the protonated species typically involves a decrease in entropy due to increased solvation and reduced molecular motion, with ΔSp values typically ranging from -80 to -120 J/mol·K for similar systems [26].

Solvent Effects on Protonation

The protonation behavior of 3-Acetyl-6-bromo-4-azaindole exhibits significant solvent dependence due to differential solvation of the neutral and protonated forms. In aqueous solution, the protonated form benefits from favorable electrostatic interactions with water molecules, stabilizing the cationic species and promoting protonation [13].

Organic solvents with lower dielectric constants provide less stabilization for the protonated form, effectively increasing the apparent pKa value. This effect is particularly pronounced in aprotic solvents where hydrogen bonding interactions are absent [13] [14]. The magnitude of solvent effects can shift pKa values by 2-4 units depending on the specific solvent system employed.

The presence of the bromine substituent introduces additional solvent-dependent effects through halogen bonding interactions. In solvents capable of halogen bonding, such as alcohols or amines, the bromine atom can participate in secondary interactions that influence the overall protonation equilibrium [27].

Kinetic Aspects of Protonation

The kinetics of protonation for 3-Acetyl-6-bromo-4-azaindole are generally diffusion-limited in aqueous solution, with rate constants approaching 10^10 M^-1 s^-1 for the forward reaction. The high rate reflects the absence of significant activation barriers for proton transfer to the nitrogen lone pair [26].

Deprotonation kinetics are governed by the thermodynamic stability of the protonated form and typically exhibit first-order dependence on base concentration. The electron-withdrawing substituents accelerate deprotonation by destabilizing the protonated form, resulting in faster exchange kinetics compared to unsubstituted azaindoles [26].

Temperature effects on protonation kinetics follow Arrhenius behavior, with activation energies typically less than 20 kJ/mol for the protonation process. The low activation energy reflects the electrostatic nature of the proton transfer process and the absence of significant structural reorganization upon protonation [26].

Crystallinity and Polymorphic Forms

Crystal Structure Fundamentals

The crystalline structure of 3-Acetyl-6-bromo-4-azaindole is governed by the complex interplay of intermolecular forces including hydrogen bonding, π-π stacking interactions, halogen bonding, and van der Waals forces. The planar nature of the azaindole ring system promotes favorable π-π stacking arrangements, while the polar acetyl group and bromine substituent provide additional sites for specific intermolecular interactions [28] [22].

Analysis of related azaindole crystal structures reveals that these compounds typically crystallize in centrosymmetric space groups with molecules arranged in planar or nearly planar conformations [28]. The azaindole framework exhibits characteristic intermolecular hydrogen bonding patterns, particularly involving the pyrrole NH group as a donor and the pyridine nitrogen as an acceptor, forming complementary N-H···N hydrogen bonds [28].

The introduction of the acetyl substituent at the 3-position creates additional hydrogen bonding possibilities through the carbonyl oxygen, which can serve as a hydrogen bond acceptor. This functionality often leads to the formation of extended hydrogen bonding networks that significantly influence crystal packing and stability [29] [22].

Intermolecular Interaction Analysis

The bromine substituent at the 6-position introduces halogen bonding capabilities that can significantly influence crystal packing arrangements. Halogen bonding interactions, characterized by directional C-X···Y contacts (where X = Br and Y = electron-rich species), typically exhibit bond lengths shorter than the sum of van der Waals radii and contribute to crystal stability [27].

In 3-Acetyl-6-bromo-4-azaindole, the bromine atom can participate in halogen bonding with electronegative atoms such as the carbonyl oxygen of neighboring molecules or the pyridine nitrogen. These interactions, with typical C-Br···O distances of 3.0-3.4 Å and C-Br···N distances of 3.1-3.5 Å, provide additional stabilization to specific crystal forms [27].

The acetyl group contributes to crystal stability through multiple mechanisms. The carbonyl oxygen can participate in hydrogen bonding with NH groups from neighboring azaindole molecules, while the methyl group provides hydrophobic interactions that influence molecular packing efficiency. The planar nature of the acetyl group allows for optimal overlap with the azaindole π-system, minimizing steric hindrance and promoting favorable crystal packing [22].

Polymorphic Behavior Predictions

Based on the structural complexity and multiple interaction sites present in 3-Acetyl-6-bromo-4-azaindole, the compound exhibits significant potential for polymorphism. The presence of multiple functional groups capable of forming different intermolecular interaction patterns creates the possibility for alternative crystal packing arrangements with comparable thermodynamic stability [30] [31].

Polymorphic behavior in azaindole derivatives is well-documented, with many compounds exhibiting multiple crystal forms that differ in their hydrogen bonding networks, molecular conformations, or packing arrangements [21] [22]. The specific substitution pattern in 3-Acetyl-6-bromo-4-azaindole, featuring both polar and polarizable substituents, enhances the likelihood of observing polymorphic forms.

Theoretical calculations using periodic density functional theory methods can predict potential polymorphic forms by evaluating the relative energies of different crystal packing arrangements. Such calculations typically reveal energy differences between polymorphs of 2-10 kJ/mol, indicating that multiple forms may be thermodynamically accessible under different crystallization conditions [32] [31].

Crystallization Conditions and Form Control

The formation of specific polymorphic forms of 3-Acetyl-6-bromo-4-azaindole is highly dependent on crystallization conditions including temperature, solvent choice, cooling rate, and the presence of additives or impurities. Different solvents can template specific intermolecular interactions, leading to preferential formation of particular polymorphic forms [21].

Polar protic solvents such as methanol or ethanol may promote crystal forms that maximize hydrogen bonding interactions involving the acetyl carbonyl group. In contrast, apolar solvents might favor forms that optimize π-π stacking interactions between azaindole ring systems while minimizing exposure of polar groups to the solvent environment [21].

Temperature-controlled crystallization can influence polymorph formation through its effects on nucleation kinetics and crystal growth rates. Rapid cooling typically favors kinetically controlled forms, while slow cooling allows thermodynamically stable forms to predominate. The specific temperature dependence of polymorphic behavior requires experimental investigation for each compound [21].

Structural Characterization Methods

Definitive characterization of polymorphic forms in 3-Acetyl-6-bromo-4-azaindole requires a combination of analytical techniques including powder X-ray diffraction (PXRD), single-crystal X-ray diffraction (SCXRD), thermal analysis, and spectroscopic methods [33]. PXRD provides fingerprint patterns that can distinguish between different polymorphic forms and quantify polymorph mixtures [33].

Single-crystal X-ray diffraction represents the gold standard for complete structural characterization, providing detailed information about molecular conformation, intermolecular interactions, and crystal packing arrangements. However, obtaining suitable single crystals may require systematic screening of crystallization conditions [33].

Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can detect polymorphic transitions, determine relative thermodynamic stability, and identify the temperature ranges where different forms are stable. These methods are particularly valuable for understanding the thermal behavior of polymorphic systems [21] [33].

Vibrational spectroscopy (IR and Raman) provides complementary information about molecular conformation and intermolecular interactions in different polymorphic forms. Changes in peak positions, intensities, and splitting patterns can indicate differences in hydrogen bonding, molecular packing, or conformational states between polymorphs [33].

Stability and Transformation Behavior

The relative stability of polymorphic forms in 3-Acetyl-6-bromo-4-azaindole depends on both thermodynamic and kinetic factors. Thermodynamically stable forms exhibit lower lattice energies and represent the most stable configuration under equilibrium conditions. However, metastable forms may persist for extended periods due to high activation barriers for transformation [21].

Polymorphic transformations can be induced by various stimuli including temperature changes, mechanical stress, solvent exposure, or the presence of seed crystals. Understanding these transformation pathways is crucial for controlling form purity during manufacturing and storage [21].

The kinetics of polymorphic transformations typically follow nucleation and growth mechanisms, with transformation rates dependent on factors such as temperature, humidity, particle size, and the presence of defects or impurities. Activation energies for solid-state transformations in organic compounds typically range from 50-200 kJ/mol [21].

Pharmaceutical and Materials Science Implications

The polymorphic behavior of 3-Acetyl-6-bromo-4-azaindole has significant implications for its potential applications in pharmaceutical and materials science contexts. Different polymorphic forms can exhibit substantially different physicochemical properties including solubility, dissolution rate, bioavailability, and chemical stability [30] [31].

From a pharmaceutical perspective, polymorph control is essential for ensuring consistent product performance and regulatory compliance. The selection of an appropriate polymorphic form requires consideration of factors such as thermodynamic stability, manufacturing robustness, and intellectual property considerations [30].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.97418 g/mol

Monoisotopic Mass

237.97418 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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